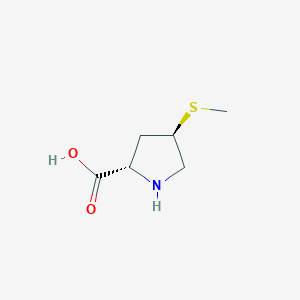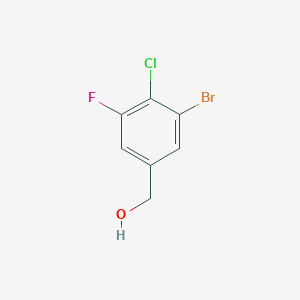
3-Bromo-4-chloro-5-fluorobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl alcohol structure, making it a halogenated benzyl alcohol derivative. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluorobenzyl alcohol typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution of a benzyl alcohol derivative with bromine, chlorine, and fluorine reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and oxidation-reduction reactions . The scalability of these methods ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Bromo-4-chloro-5-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding benzylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Bromo-4-chloro-5-fluorobenzaldehyde or 3-Bromo-4-chloro-5-fluorobenzoic acid.
Reduction: Formation of 3-Bromo-4-chloro-5-fluorobenzylamine.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-chloro-5-fluorobenzyl alcohol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzyl alcohols on cellular processes. It is also employed in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signal transduction pathways , affecting cellular functions and metabolic processes.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-fluorobenzyl alcohol
- 3-Chloro-5-fluorobenzyl alcohol
- 4-Bromo-3-chloro-2-fluorobenzyl alcohol
- 4-Bromo-2-chloro-5-fluorobenzyl alcohol
Comparison: 3-Bromo-4-chloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of halogen atoms on the benzyl alcohol structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.
Propriétés
Formule moléculaire |
C7H5BrClFO |
|---|---|
Poids moléculaire |
239.47 g/mol |
Nom IUPAC |
(3-bromo-4-chloro-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 |
Clé InChI |
UBHPFSWVGPMZTB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


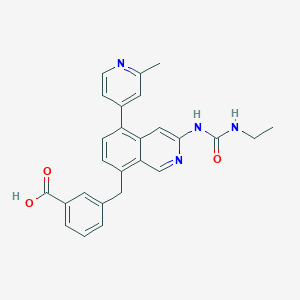
![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)

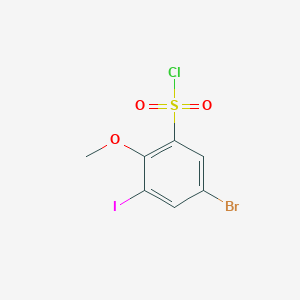
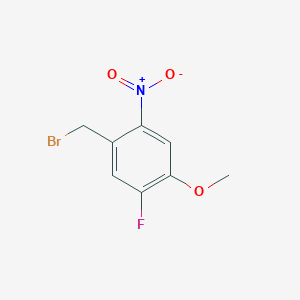

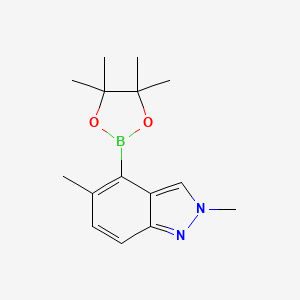

![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
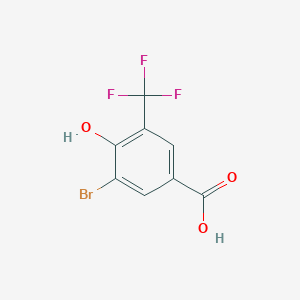
![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
